molecular formula C12H9NO5 B1668474 Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo- CAS No. 75919-69-6

Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-

Cat. No. B1668474
CAS RN: 75919-69-6
M. Wt: 247.2 g/mol
InChI Key: XPKFKLSUAKCMOS-UHFFFAOYSA-N
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Description

Cgp 13143 is a bio-active chemical.

Scientific Research Applications

Aryloxyacetic Acid Derivatives

A study by Kitagawa et al. (1991) synthesized di- and tri-substituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids, exhibiting potent natriuretic and uricosuric activities. This research highlights the potential of these compounds in the development of diuretics with uricosuric effects (Kitagawa et al., 1991).

Antibacterial Activity of Benzoxazine Analogues

Kadian et al. (2012) investigated 1,4-Benzoxazine analogues for their antibacterial properties. The study synthesized compounds like [(3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid], showing significant antibacterial activity against various bacterial strains, indicating their potential in developing new antibacterial agents (Kadian, Maste & Bhat, 2012).

Antimicrobial Activity of Benzothiazine Derivatives

A study by Kalekar et al. (2011) synthesized (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid derivatives, demonstrating significant antibacterial and antifungal activities. This research contributes to the exploration of new antimicrobial agents (Kalekar, Bhat & Koli, 2011).

Antimicrobial Screening of Pyridines

Mulwad and Satwe (2004) conducted a study on chalcones of 4-hydroxycoumarin, producing compounds like 4-hydroxy-2-oxo-3-(1'-oxo-3'-phenylprop-2'-enyl)-2H-[1]-benzopyran with significant antibacterial activities. These findings suggest their utility in antimicrobial therapies (Mulwad & Satwe, 2004).

Synthesis of Biologically Active Indole Derivatives

Research by Mulwad et al. (2011) involved synthesizing biologically active indole derivatives using 6-aminocoumarins. These compounds displayed notable antibacterial and antifungal activities, offering potential in antimicrobial drug development (Mulwad, Parmar & Mir, 2011).

Local Anesthetic and Antiaggregating Activities

Mosti et al. (1994) explored ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates for their local anesthetic and platelet antiaggregating activities, indicating their potential in various therapeutic applications (Mosti et al., 1994).

Transformation of Carbonsäureester

Ivanov and Bojilowa (1978) discussed the transformation of 2-Oxo-2H-1-benzopyran-3-carbonsäureester into esters of 2-Oxo-4-chromanacetic acid. This study contributes to the understanding of the rearrangement mechanisms in organic chemistry (Ivanov & Bojilowa, 1978).

Thiazolo-Benzopyranyl-s-Triazine Derivatives

Mulwad and Shirodkar (2003) synthesized 6-Amino-2-oxo-2H [1]-benzopyran derivatives with significant antibacterial activity. This research provides insights into the development of new antimicrobial agents (Mulwad & Shirodkar, 2003).

properties

CAS RN

75919-69-6

Product Name

Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-

Molecular Formula

C12H9NO5

Molecular Weight

247.2 g/mol

IUPAC Name

2-[(4-methyl-2-oxochromen-6-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C12H9NO5/c1-6-4-10(14)18-9-3-2-7(5-8(6)9)13-11(15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17)

InChI Key

XPKFKLSUAKCMOS-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O

Appearance

Solid powder

Other CAS RN

75919-69-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGP 13143
CGP-13143
N-(4-methyl-7-coumarinyl)oxalic acid amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-
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